molecular formula C10H11FN2O4 B2671994 methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate CAS No. 1213151-34-8

methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate

Cat. No.: B2671994
CAS No.: 1213151-34-8
M. Wt: 242.206
InChI Key: TWXFRPKCMKAXKD-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate is a chemical compound with a complex structure that includes an amino group, a fluoro-substituted aromatic ring, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Amination: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Esterification: The final step involves the esterification of the resulting amino acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous-flow reactors and other advanced techniques may be employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield aniline derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and nitro groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but with a furan ring instead of a propanoate moiety.

    2-Fluoro-5-nitrobenzoic acid: This compound shares the fluoro and nitro substituents but lacks the amino group and ester functionality.

Uniqueness

Methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry (3S) also adds to its uniqueness, potentially affecting its interactions with biological targets.

Properties

IUPAC Name

methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4/c1-17-10(14)5-9(12)7-4-6(13(15)16)2-3-8(7)11/h2-4,9H,5,12H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXFRPKCMKAXKD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213151-34-8
Record name methyl (3S)-3-amino-3-(2-fluoro-5-nitrophenyl)propanoate
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